molecular formula C16H14N2O2 B8354093 (1H-Indol-7-yl)-carbamic acid benzyl ester

(1H-Indol-7-yl)-carbamic acid benzyl ester

Cat. No. B8354093
M. Wt: 266.29 g/mol
InChI Key: NHSHQNSOEFPNBH-UHFFFAOYSA-N
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Patent
US07728150B2

Procedure details

Equip a 12-L reaction flask with a cooling bath, air driven stirring apparatus, addition funnel, and thermometer probe. Thoroughly purge the flask with nitrogen, charge 7-aminoindole (352 g, 2.663 moles), CH2Cl2 (5.30 L, 15 volumes) and 2N NaOH (1.76 L, 3.515 moles). After cooling the biphasic solution to less than 10° C., benzyl chloroformate (500 g, 2.929 moles) add dropwise at such a rate so as to maintain the temperature at less than 10° C. over one hour. Stir the reaction vigorously for 1 hour until complete by TLC. Separate the layers and extract the aqueous layer with CH2Cl2 (1.7 L). Combine the organic layers, wash with 2N NaOH (2×2 L), and dry over Na2SO4. After filtering off the drying agent, concentrate the filtrate in vacuo to a volume of ˜1.5 L resulting in thin dark mixture. Gradually exchange the solvent using heptane (˜4 L) to form a thick sand-like slurry and increase the bath temperature to 50-60° C. Concentrate to a volume of ˜1.5 L, filter while hot (50-60° C.), wash with warm (45° C.) heptane (1 L) and RT heptane (1 L), and dry to yield 683.5 g (96.7%) of the title compound as light purple solid. 1H-NMR(DMSO-d6, 300 MHz), δ 10.79 (br s, 1H), 9.42 (br s, 1H), 7.20-7.56 (m, 8H), 6.92 (t, 1H), 6.41 (dd, 1H), 5.18(s, 1H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
352 g
Type
reactant
Reaction Step Two
Quantity
5.3 L
Type
reactant
Reaction Step Two
Name
Quantity
1.76 L
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Yield
96.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(Cl)Cl.[OH-].[Na+].Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>CCCCCCC>[CH2:20]([O:19][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
352 g
Type
reactant
Smiles
NC=1C=CC=C2C=CNC12
Name
Quantity
5.3 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.76 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
air driven stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Equip
ADDITION
Type
ADDITION
Details
apparatus, addition funnel
CUSTOM
Type
CUSTOM
Details
Thoroughly purge the flask with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the biphasic solution to less than 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 10° C. over one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction vigorously for 1 hour until complete by TLC
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with CH2Cl2 (1.7 L)
WASH
Type
WASH
Details
Combine the organic layers, wash with 2N NaOH (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo to a volume of ˜1.5 L
CUSTOM
Type
CUSTOM
Details
resulting in thin dark mixture
CUSTOM
Type
CUSTOM
Details
to form a thick sand-like slurry
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a volume of ˜1.5 L
FILTRATION
Type
FILTRATION
Details
filter while hot (50-60° C.)
WASH
Type
WASH
Details
wash
TEMPERATURE
Type
TEMPERATURE
Details
with warm (45° C.) heptane (1 L) and RT heptane (1 L)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC=1C=CC=C2C=CNC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 683.5 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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